
4-(4-Bromophenoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)quinazoline typically involves the reaction of 4-bromophenol with quinazoline derivatives. One common method includes the nucleophilic substitution reaction where 4-bromophenol reacts with 4-chloroquinazoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with diverse chemical properties.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: Due to its pharmacological properties, 4-(4-Bromophenoxy)quinazoline is being explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation and survival. By targeting these pathways, this compound can exert its anticancer effects.
Comparison with Similar Compounds
4-(4-Bromophenoxy)quinazoline can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)quinazoline: Similar in structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activities.
4-(4-Methoxyphenoxy)quinazoline: Contains a methoxy group instead of a bromine atom
4-(4-Nitrophenoxy)quinazoline: Contains a nitro group, which can enhance its reactivity and potential use in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-bromophenoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQASHAOMNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide](/img/structure/B7520557.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7520573.png)
![N-[2-[[2-(4-bromo-2-methylanilino)-2-oxoethyl]-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7520582.png)

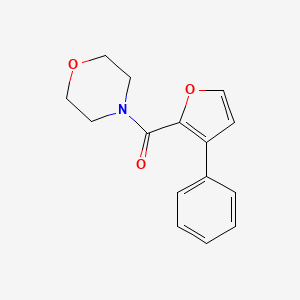
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520596.png)
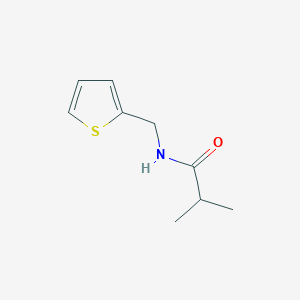
![2-(3,4-Dimethylphenyl)sulfonyl-2-[3-(2-oxochromen-7-yl)oxyquinoxalin-2-yl]acetonitrile](/img/structure/B7520603.png)
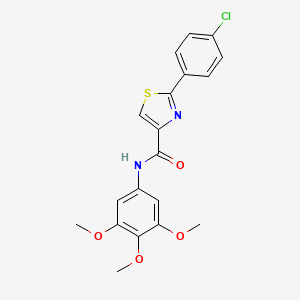
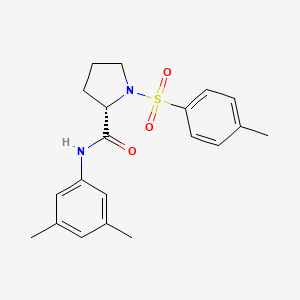
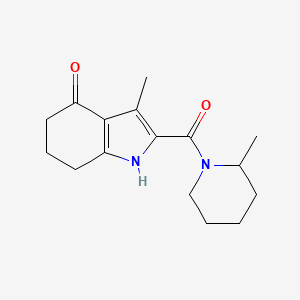
![1-[4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520625.png)
![1-[4-[3-(Dimethylamino)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7520627.png)
![4-Chloro-5-(2,5-dimethylphenoxy)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one](/img/structure/B7520631.png)
